molecular formula C38H29BN2O2S2 B13149775 {5'-[3,5-Bis(diphenylamino)phenyl][2,2'-bithiophen]-5-yl}boronic acid CAS No. 651329-39-4

{5'-[3,5-Bis(diphenylamino)phenyl][2,2'-bithiophen]-5-yl}boronic acid

Cat. No.: B13149775
CAS No.: 651329-39-4
M. Wt: 620.6 g/mol
InChI Key: IWTMEUYYRQOKFA-UHFFFAOYSA-N
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Description

(5’-(3,5-Bis(diphenylamino)phenyl)-[2,2’-bithiophen]-5-yl)boronic acid is a complex organoboron compound It features a boronic acid group attached to a bithiophene core, which is further substituted with diphenylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5’-(3,5-Bis(diphenylamino)phenyl)-[2,2’-bithiophen]-5-yl)boronic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the bithiophene core: This can be achieved through a coupling reaction between two thiophene units.

    Introduction of diphenylamino groups: This step involves the substitution of hydrogen atoms on the phenyl rings with diphenylamino groups using appropriate reagents and catalysts.

    Attachment of the boronic acid group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(5’-(3,5-Bis(diphenylamino)phenyl)-[2,2’-bithiophen]-5-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

    Reduction: The compound can undergo reduction reactions to modify the functional groups attached to the bithiophene core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce new functional groups to the diphenylamino moieties .

Scientific Research Applications

(5’-(3,5-Bis(diphenylamino)phenyl)-[2,2’-bithiophen]-5-yl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (5’-(3,5-Bis(diphenylamino)phenyl)-[2,2’-bithiophen]-5-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diol-containing molecules, making it useful in sensing and separation applications. Additionally, the diphenylamino groups can participate in electron transfer processes, contributing to the compound’s electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5’-(3,5-Bis(diphenylamino)phenyl)-[2,2’-bithiophen]-5-yl)boronic acid is unique due to its combination of a bithiophene core and diphenylamino groups, which impart distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and advanced materials .

Properties

CAS No.

651329-39-4

Molecular Formula

C38H29BN2O2S2

Molecular Weight

620.6 g/mol

IUPAC Name

[5-[5-[3,5-bis(N-phenylanilino)phenyl]thiophen-2-yl]thiophen-2-yl]boronic acid

InChI

InChI=1S/C38H29BN2O2S2/c42-39(43)38-24-23-37(45-38)36-22-21-35(44-36)28-25-33(40(29-13-5-1-6-14-29)30-15-7-2-8-16-30)27-34(26-28)41(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-27,42-43H

InChI Key

IWTMEUYYRQOKFA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(S1)C2=CC=C(S2)C3=CC(=CC(=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)(O)O

Origin of Product

United States

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